![molecular formula C12H20O2 B13197305 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C12H20O2 It is characterized by its unique spirocyclic structure, which includes a bicyclo[510]octane core fused with an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the spirocyclic structure through the formation of new carbon-oxygen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated spirocyclic compounds.
Aplicaciones Científicas De Investigación
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as its use as a scaffold for drug development, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism by which 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure provides stability and reactivity at specific positions, allowing for targeted transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, it is used as a bioisostere in drug discovery.
Uniqueness
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] stands out due to its spirocyclic structure, which provides unique reactivity and stability
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C12H20O2/c1-11(2)12(5-6-13-11)4-3-9-7-10(9)8-14-12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
LOGSGUAJSGXUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC3CC3CO2)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


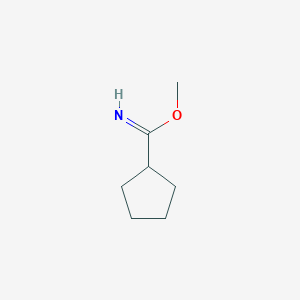
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)

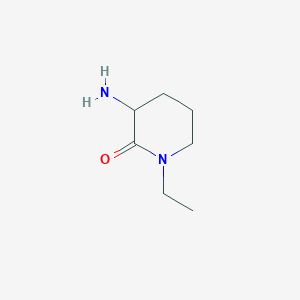

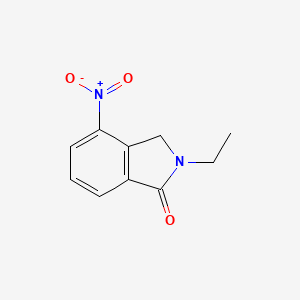
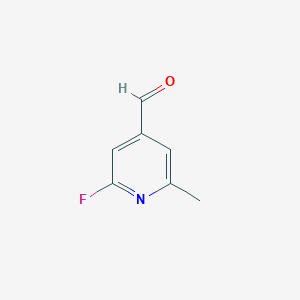
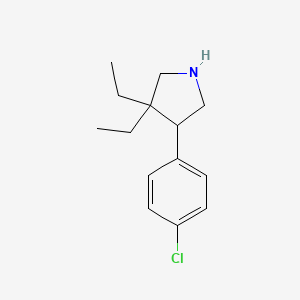
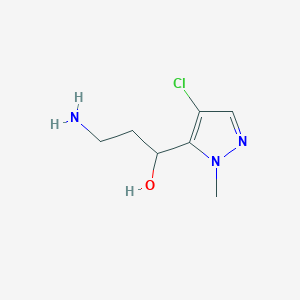
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
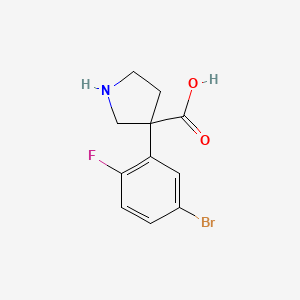
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
